
2-Hydroxy-2-(p-tolyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-2-(p-tolyl)butanoic acid is an organic compound that belongs to the class of hydroxy acids It features a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butanoic acid backbone, with a p-tolyl group (a benzene ring substituted with a methyl group) attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(p-tolyl)butanoic acid can be achieved through several methods. One common approach involves the aldol condensation reaction between p-tolualdehyde and ethyl acetoacetate, followed by hydrolysis and decarboxylation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under reflux conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-(p-tolyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 2-oxo-2-(p-tolyl)butanoic acid.
Reduction: Formation of 2-hydroxy-2-(p-tolyl)butanol.
Substitution: Formation of 2-chloro-2-(p-tolyl)butanoic acid.
Scientific Research Applications
2-Hydroxy-2-(p-tolyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(p-tolyl)butanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups enable the compound to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
2-Hydroxybutanoic acid: Lacks the p-tolyl group, making it less hydrophobic and less sterically hindered.
2-Hydroxy-2-phenylbutanoic acid: Contains a phenyl group instead of a p-tolyl group, which affects its reactivity and interactions with biological targets.
Uniqueness: 2-Hydroxy-2-(p-tolyl)butanoic acid is unique due to the presence of the p-tolyl group, which imparts distinct hydrophobic and electronic properties. This structural feature can influence the compound’s reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
3759-32-8 |
|---|---|
Molecular Formula |
C11H14O3 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-hydroxy-2-(4-methylphenyl)butanoic acid |
InChI |
InChI=1S/C11H14O3/c1-3-11(14,10(12)13)9-6-4-8(2)5-7-9/h4-7,14H,3H2,1-2H3,(H,12,13) |
InChI Key |
XOTXRPRJVXDSMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



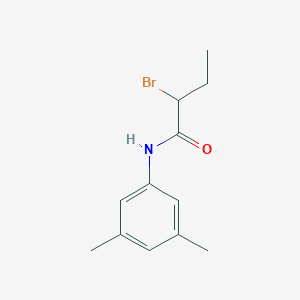
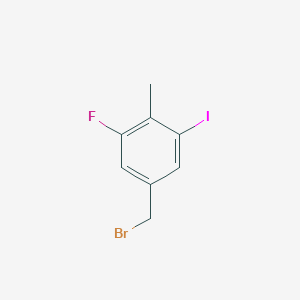
![2-(Hydroxymethyl)benzo[d]oxazole-5-acetonitrile](/img/structure/B12862911.png)
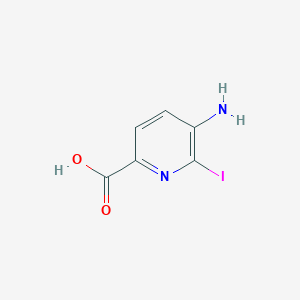

![1-(Benzo[d]oxazol-3(2H)-yl)-2-chloroethanone](/img/structure/B12862929.png)
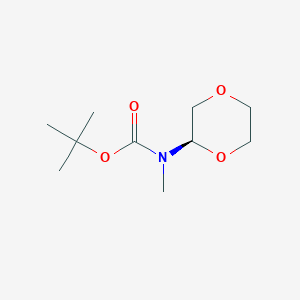
![2-Methyl-2'-(pyrrolidine-3-carbonyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12862938.png)
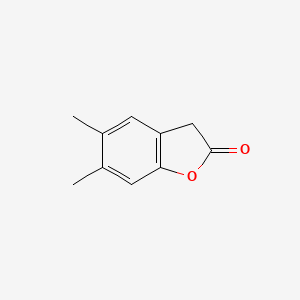
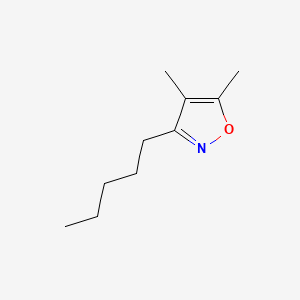
![2-(Aminomethyl)benzo[d]oxazole-4-methanol](/img/structure/B12862950.png)
![3-Methyl-2-[(Z)-3-methylsulfanyl-phenylimino]-thiazolidin-4-one](/img/structure/B12862957.png)
![2-(2-Cyanobenzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12862963.png)
